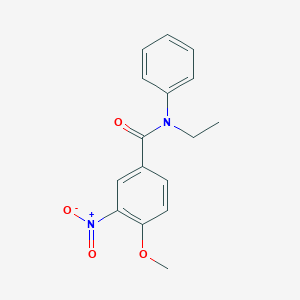

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide often involves acylation reactions, where an acyl group is introduced to the molecular structure. For example, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). This methodological approach is indicative of the synthetic pathways that can be utilized for compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of related compounds is often determined by single-crystal X-ray diffraction and DFT calculations. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was elucidated using these techniques, revealing significant insights into the compound's geometric configuration and intermolecular interactions (Yeong et al., 2018). Such analyses are crucial for understanding the fundamental properties and potential applications of these compounds.

Chemical Reactions and Properties

Cyclometalated complexes of N-methoxy-4-nitrobenzamide have been synthesized, demonstrating the compound's reactivity and potential in catalysis (Zhou et al., 2018). These complexes highlight the versatility of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide derivatives in chemical reactions, particularly in C–H bond functionalization, showcasing their importance in synthetic chemistry.

Physical Properties Analysis

The physical properties of compounds like N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide can be inferred from studies on similar molecules. For example, the crystal structure analysis of N-chloro-N-methoxy-4-nitrobenzamide revealed the degree of pyramidality of its amide nitrogen atom, impacting its physical characteristics (Shtamburg et al., 2012). Such information is vital for predicting the behavior of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide in various environments.

Chemical Properties Analysis

The chemical properties of N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide and its derivatives are closely linked to their molecular structure and synthesis pathways. For instance, the reactivity and selectivity in forming N-acetoxy-N-methoxy-4-nitrobenzamide from N-chloro-N-methoxy-4-nitrobenzamide under specific conditions highlight the influence of molecular configuration on chemical behavior (Shtamburg et al., 2012). Understanding these properties is crucial for the development of new synthetic routes and applications for these compounds.

Applications De Recherche Scientifique

Corrosion Inhibition

N-phenyl-benzamide derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. The presence of methoxy and nitro substituents influences the inhibition efficiency, with methoxy groups enhancing and nitro groups decreasing this property. Such compounds adsorb strongly and spontaneously at the metal/electrolyte interface, suggesting potential applications of similar compounds in corrosion protection (Mishra et al., 2018).

Chromatography

Research on substituted N-ethylbenzamides, including those with methoxy groups, has contributed to understanding the liquid chromatographic retention behaviors. These studies suggest applications in developing quantitative structure-retention relationships, potentially useful in analytical chemistry for substance identification and purity assessment (Lehtonen, 1983).

Polymer Science

Cationic polymers that can switch to zwitterionic forms under light irradiation have been developed, incorporating methoxy and nitrophenyl groups. These materials show promise in DNA condensation and release, as well as antibacterial applications, highlighting the potential utility of such functional groups in responsive materials (Sobolčiak et al., 2013).

Medicinal Chemistry

Compounds with nitro and methoxy substituents, including benzamides, have been studied for their antimicrobial properties, suggesting that modifications to the benzamide core can significantly impact biological activity. This points to possible applications in developing new antimicrobials (Kumar et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-17(13-7-5-4-6-8-13)16(19)12-9-10-15(22-2)14(11-12)18(20)21/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSJONXABUHJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)

![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)

![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)

![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)